molecular formula C28H33ClN2O5 B1663626 Nalfurafine hydrochloride CAS No. 152658-17-8

Nalfurafine hydrochloride

Cat. No. B1663626
M. Wt: 513 g/mol
InChI Key: DJSFYNINGIMKAG-FQJQBBMWSA-N
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Description

Nalfurafine hydrochloride is a medication that has been officially approved in Japan for the treatment of severe pruritus, particularly associated with end-stage renal disease and hemodialysis patients. It functions as a kappa-opioid receptor agonist and has shown efficacy in reducing itch that is resistant to other treatments, such as  antihistamines["]. The drug has also been approved for treating pruritus in patients with chronic liver  disease["]. Its pharmacokinetics and pharmacodynamics have been studied, and it has been found to be effective with few significant adverse drug reactions (ADRs), the most common being  insomnia["]. Nalfurafine hydrochloride has also been suggested to have potential uses for skin diseases like atopic dermatitis and psoriasis due to kappa-opioid receptor expression in the  epidermis["].

Synthesis Analysis

The synthesis of nalfurafine hydrochloride is not detailed in the provided papers. However, its pharmacological characterization has been explored, including the study of its main metabolites, which do not contribute significantly to its pharmacological actions, including antipruritic effects in  vivo["]. This suggests that the active form of the drug, rather than its metabolites, is responsible for its therapeutic effects.

Molecular Structure Analysis

The molecular structure of nalfurafine hydrochloride includes a cyclopropylmethyl group and a furan moiety, which are part of its active form. The structure-activity relationship is highlighted by the comparison with its metabolites and analogs, which have lower affinities and agonistic activities at the kappa-opioid  receptor["]. Molecular modeling has been used to understand the interactions between nalfurafine and the kappa-opioid receptor, which may account for its higher potency compared to its  analogs["].

Chemical Reactions Analysis

The papers provided do not discuss specific chemical reactions involving nalfurafine hydrochloride. However, the pharmacological effects of nalfurafine and its metabolites have been studied, indicating that the parent compound is the main contributor to the drug's antipruritic  action["].

Physical and Chemical Properties Analysis

While the physical and chemical properties of nalfurafine hydrochloride are not explicitly discussed in the provided papers, its pharmacological properties suggest that it is orally bioavailable and can be administered at low doses to achieve its therapeutic  effects["]. The drug's efficacy has been demonstrated in both acute and chronic conditions, and it has been shown to enhance diuretic responses while limiting electrolyte losses when used in combination with standard-of-care  diuretics["].

Relevant Case Studies

Several clinical trials and studies have been conducted to evaluate the efficacy and safety of nalfurafine hydrochloride. A Phase III, randomized, double-blind, placebo-controlled study demonstrated that oral nalfurafine hydrochloride effectively reduced refractory pruritus in maintenance hemodialysis  patients["]. Another study showed that nalfurafine hydrochloride contributed to the long-term suppression of pruritus in chronic liver disease patients without significant safety  problems["]. Additionally, nalfurafine has been shown to suppress pruritogen- and touch-evoked scratching behavior in models of acute and chronic itch in  mice, and a trial demonstrated its efficacy against refractory pruritus in peritoneal dialysis  patients["].

Scientific Research Applications

Nalfurafine hydrochloride to treat pruritus: a review

Application: This paper discusses the use of nalfurafine hydrochloride as a treatment for uremic pruritus in hemodialysis (HD) patients and suggests potential applications for atopic dermatitis and  psoriasis.
Research Methodology: A large-scale placebo-controlled study was conducted in Japan with 337 HD patients, using two daily doses of 2.5 or 5 μg nalfurafine or placebo for 2  weeks.
Key Findings: The study found significant reductions in pruritus visual analog scale (VAS) scores compared to the placebo group, demonstrating nalfurafine's efficacy and safety for treating uremic pruritus in HD  patients["].

Efficacy and Safety of a Novel κ-Agonist for Managing Intractable Pruritus in Dialysis Patients

Application: This study evaluates the long-term efficacy and safety of nalfurafine hydrochloride in hemodialysis patients with treatment-resistant  pruritus.
Research Methodology: An open-label study with 211 hemodialysis patients was conducted, administering 5 μg/day of nalfurafine hydrochloride orally for 52  weeks.
Key Findings: The study reported a significant and sustained decrease in pruritus VAS scores over the 52-week period, with a relatively low incidence of adverse drug reactions  (Nalfurafine hydrochloride)["].

Effect of a novel kappa-receptor agonist, nalfurafine hydrochloride, on severe itch in 337 haemodialysis patients: a Phase III, randomized, double-blind, placebo-controlled study

Application: This paper presents the results of a Phase III study on the efficacy and safety of nalfurafine hydrochloride for severe itch in hemodialysis  patients.
Research Methodology: A randomized, double-blind, placebo-controlled design was used to administer 5 or 2.5 μg of nalfurafine hydrochloride or a placebo orally for 14 days to 337 hemodialysis  patients.
Key Findings: The study confirmed that nalfurafine hydrochloride effectively reduced pruritus with few significant Nalfurafine hydrochloride, and was approved for clinical use in  Japan["].

Nalfurafine hydrochloride for the treatment of pruritus

Application: The paper reviews the pharmacokinetics, pharmacodynamics, efficiency, and potential adverse effects of nalfurafine hydrochloride for treating resistant pruritus in hemodialysis  patients.
Research Methodology: The review is based on a PubMed search and personal experience with nalfurafine hydrochloride, including findings from randomized controlled  trials.
Key Findings: Long-term administration of nalfurafine hydrochloride was found to enhance its effect, and it may also be beneficial for other pruritic conditions related to uremic  pruritus["]

Effect of nalfurafine hydrochloride in patients with chronic liver disease with refractory pruritus on sleep disorders: a study protocol for single-arm, prospective, interventional study

Application: The study aims to examine the effect of nalfurafine hydrochloride on sleep quality in patients with chronic liver disease (CLD) with  pruritus.
Research Methodology: A single-centre, prospective, interventional, single-arm study using actigram to assess changes in sleep quality before and after administration of nalfurafine  hydrochloride.
Key Findings: The study will assess the impact of nalfurafine on sleep disorders associated with CLD-related  pruritus["].

Mechanism Of Action

Nalfurafine hydrochloride's mechanism of action is primarily centered around its role as a kappa opioid receptor (KOR) agonist. While specific detailed mechanisms of action of Nalfurafine hydrochloride in various applications are still being researched, the following outlines some key aspects based on the available scientific research:
G-Protein-Biased KOR Agonist:Nalfurafine is known as a G-protein-biased kappa opioid receptor agonist. This means that it preferentially activates G-protein signaling pathways over other pathways such as beta-arrestin, which are also typically activated by KORs. This bias in signaling is significant because it allows Nalfurafine to produce analgesic effects while avoiding some of the adverse effects associated with central nervous system activities that are common in other opioids. The G-protein-biased mechanism of vasopressin inhibition by Nalfurafine hydrochloride is hypothesized to increase urine output when used in combination with certain diuretics, while also limiting electrolyte loss[].
Role in Melanophagy Induction:In the context of cellular autophagy, Nalfurafine hydrochloride has been identified as a potent inducer of melanophagy, which is the autophagic degradation of melanosomes in melanocytes. This process is critical for maintaining cellular homeostasis by degrading unnecessary or damaged cellular components. Nalfurafine hydrochloride achieves this by inhibiting protein kinase A (PKA) activation, which in turn induces melanophagy in cells treated with alpha-melanocyte-stimulating hormone (α-MSH). This indicates that the stimulation of kappa opioid receptors by Nalfurafine hydrochloride can lead to PKA inhibition and subsequent induction of melanophagy in specific cell types[].

Biochemical And Physiological Effects

Nalfurafine hydrochloride, recognized as a kappa-opioid receptor agonist, has exhibited a range of biochemical effects in various studies. One significant area of research involves its effect on corneal neovascularization (CNV) and inflammation. Studies have demonstrated that topical administration of nalfurafine hydrochloride can significantly suppress CNV and lymphangiogenesis. This is accompanied by a reduction in the mRNA levels of angiogenic and pro-inflammatory factors in neovascularized corneas. Nalfurafine hydrochloride treatment was found to reduce the numbers of infiltrating leukocytes, neutrophils, macrophages, and interferon-γ-producing CD4+ T cells in the neovascularized corneas. Additionally, the mRNA expression of the kappa opioid receptor gene Oprk1 was upregulated following CNV induction, and the topical administration of nalfurafine hydrochloride twice daily significantly suppressed CNV[].
Physiological Effects of Nalfurafine Hydrochloride:In terms of physiological effects, nalfurafine hydrochloride has shown potential in treating various conditions. It was approved in Japan for the improvement of pruritus in hemodialysis patients, particularly for cases resistant to conventional treatments. Beyond its antipruritic effect, nalfurafine hydrochloride has shown ameliorating effects on pain, neuropathic pain, drug dependence, schizophrenia, and dyskinesia in non-clinical studies. These findings suggest that nalfurafine hydrochloride could be a useful therapeutic agent for these diseases[].

Advantages And Limitations For Lab Experiments

Advantages

Analgesic and Anti-angiogenic Properties: Nalfurafine hydrochloride, as a kappa opioid receptor (KOR) agonist, demonstrates significant analgesic properties without the side effects typically associated with mu opioid receptor (MOR) activation. This is particularly relevant in cases such as infectious keratitis and corneal transplantation where both pain control and suppression of angiogenesis are crucial. In the lab setting, the ability of nalfurafine to suppress angiogenesis and control pain suggests potential for local corneal tissue treatments, especially since nalfurafine does not induce addiction or aversion, unlike other KOR agonists[].
Effectiveness in Suppression of Corneal Neovascularization (CNV): Studies on murine models have shown that topical administration of nalfurafine significantly suppresses CNV and lymphangiogenesis. It also reduces the mRNA levels of angiogenic and pro-inflammatory factors in neovascularized corneas, making it a promising candidate for human CNV treatments[].

Limitations

Limited Model Diversity: The effectiveness of nalfurafine has primarily been studied in murine models, specifically in the context of CNV. To fully understand its potential and applicability, it is crucial to explore its effects across various pathological conditions and using different CNV models like the alkali burn model and corneal micropocket assay[].
Undetermined Optimal Concentration and Dosage: The ideal concentration and dosage of nalfurafine for topical administration have not been established in these experiments. The studies often relied on previously published dosing regimens, which may not be optimal for all conditions[].
Potential Development of Tolerance: Long-term or high-dose use of KOR agonists might lead to the development of tolerance. This aspect has not been sufficiently explored in the context of nalfurafine, which could be significant for its long-term efficacy and safety profile[].
Lack of Comparative Studies with Other KOR Agonists: The anti-angiogenic effects of nalfurafine have not been compared with those of other KOR agonists. A broader spectrum analysis is required to determine the relative effectiveness of nalfurafine against other compounds in the same class[].
Uninvestigated Pain-Relief Aspect in the Study: While nalfurafine is known for its analgesic effects, the specific studies on CNV did not directly investigate the pain-relief aspect. This is a critical area for future research to validate its dual benefits in clinical settings[].

Future Directions

Melanophagy Induction and PKA Inhibition: Nalfurafine hydrochloride has been identified as a potent inducer of melanophagy, a form of selective autophagy targeting melanosomes. This compound increases autophagy and reduces melanin content in certain cell types. Its mechanism involves inhibiting protein kinase A (PKA) activation, which plays a role in the degradation of melanosomes and the suppression of pigmentation[].
Corneal Neovascularization and Inflammation: In a study investigating the effects of nalfurafine on corneal neovascularization (CNV), it was found that its topical administration significantly suppressed CNV, lymphangiogenesis, and the mRNA levels of angiogenic and pro-inflammatory factors in neovascularized corneas. This suggests potential therapeutic applications for conditions like ocular inflammation and corneal transplant rejection[].
Inhibitory Effects on Morphine-Induced Reward and Hyperlocomotion: Research has shown that nalfurafine can modulate the effects of morphine. In particular, it dose-dependently reduced morphine-induced conditioned place preference (CPP), a measure of reward-related behavior. However, it did not appear to block the morphine-induced increase in locomotor activity, indicating a selective influence on specific aspects of opioid effects[].
Impact on Rotarod Performance: Nalfurafine has also been observed to significantly inhibit rotarod performance, suggesting effects on motor coordination. This is important for understanding its broader pharmacological profile and potential side effects[].
Comparison with Other KOP Agonists and Potential Clinical Applications: Compared to NP-5497-KA, another KOP agonist, nalfurafine has been found to have lower selectivity for the κ-opioid receptor over the μ-opioid receptor. Despite this, both nalfurafine and NP-5497-KA suppressed morphine-induced CPP, indicating their potential in treating opioid and substance use disorders. However, it's noted that nalfurafine does not typically produce the adverse effects common to other KOP agonists, making it a unique compound in this class[].

properties

IUPAC Name

(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5.ClH/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17;/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3;1H/b7-4+;/t20-,22-,26+,27+,28-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSFYNINGIMKAG-FQJQBBMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426071
Record name Remitch
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalfurafine hydrochloride

CAS RN

152658-17-8
Record name 2-Propenamide, N-[(5α,6β)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]-3-(3-furanyl)-N-methyl-, hydrochloride (1:1), (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152658-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remitch
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-17-(Cyclopropylmethyl-3,14 beta-dihydroxy-4,5 alphaepoxy-6 beta-(N-methyl-trans-3-(3-furyl)acrylamido)morphinan hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALFURAFINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CC4N0P8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
720
Citations
S Inui - Clinical, cosmetic and investigational dermatology, 2015 - Taylor & Francis
… nalfurafine hydrochloride on pruritus and anxiety in HD patients. Then we found that nalfurafine hydrochloride … ), suggesting the efficacy of nalfurafine hydrochloride on not only pruritus …
Number of citations: 106 www.tandfonline.com
LA Sorbera, J Castaner, PA Leeson - Drugs of the Future, 2003 - access.portico.org
Pruritus is a common symptom seen in 25-90% of uremic patients, especially those with chronic renal failure requiring hemodialysis. The cause and mechanism of induction of pruritus …
Number of citations: 16 access.portico.org
H Kumada, H Miyakawa, T Muramatsu… - Hepatology …, 2017 - Wiley Online Library
… Nalfurafine hydrochloride exerts its antipruritic effects via a novel mechanism. In non-clinical studies, nalfurafine hydrochloride … and safety of nalfurafine hydrochloride were previously …
Number of citations: 97 onlinelibrary.wiley.com
Y Miyamoto, T Oh, E Aihara, A Ando - The Kappa Opioid Receptor, 2020 - Springer
… Nalfurafine hydrochloride is also effective in the treatment of conventional refractory pruritus in peritoneal dialysis patients. Moreover, nalfurafine hydrochloride … nalfurafine hydrochloride …
Number of citations: 10 link.springer.com
S Inui - Expert opinion on pharmacotherapy, 2012 - Taylor & Francis
… randomized controlled trial, nalfurafine hydrochloride was officially approved in … nalfurafine hydrochloride. The pharmacokinetics and pharmacodynamics of nalfurafine hydrochloride …
Number of citations: 28 www.tandfonline.com
H Kumagai, T Ebata, K Takamori… - Nephrology Dialysis …, 2010 - academic.oup.com
… The efficacy and safety of nalfurafine hydrochloride (a novel κ… larger in the 5-μg nalfurafine hydrochloride group (n = 114) … that orally taken nalfurafine hydrochloride effectively reduced …
Number of citations: 352 academic.oup.com
H Kozono, H Yoshitani, R Nakano - International Journal of …, 2018 - Taylor & Francis
Full article: Post-marketing surveillance study of the safety and efficacy of nalfurafine hydrochloride (Remitch® capsules 2.5 μg) in 3,762 hemodialysis patients with intractable pruritus …
Number of citations: 56 www.tandfonline.com
K Kamimura, T Yokoo, H Kamimura, A Sakamaki… - PLoS …, 2017 - journals.plos.org
… 7], the administration of nalfurafine hydrochloride in chronic liver disease patients has … nalfurafine hydrochloride in patients with liver disease [8]. The efficacy of nalfurafine hydrochloride …
Number of citations: 49 journals.plos.org
H Nakamoto, T Kobayashi, T Noguchi, T Kusano… - Blood purification, 2019 - karger.com
Background/Aims: In this study, we investigated the severity and frequency of uremic pruritus and itch-associated insomnia in patients with end-stage renal disease (ESRD) or chronic …
Number of citations: 18 karger.com
S Yoshikawa, T Asano, M Morino, K Matsumoto… - Scientific Reports, 2021 - nature.com
… Nalfurafine hydrochloride, which is a κ-opioid receptor agonist, suppresses pruritus by … We prescribed nalfurafine hydrochloride for 24 patients with refractory pruritus. Patients with …
Number of citations: 14 www.nature.com

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